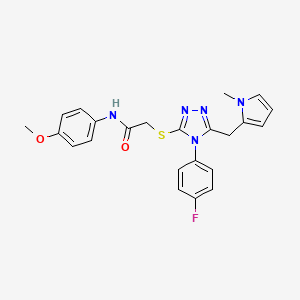

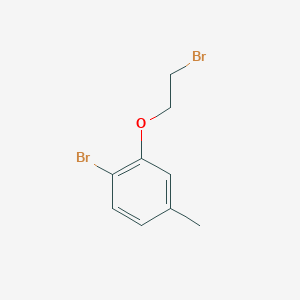

![molecular formula C14H24N2O4 B2481795 1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid CAS No. 1259324-03-2](/img/structure/B2481795.png)

1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including asymmetric allylboration, aminocyclization, and carbamation to produce novel C2-symmetric structures and subsequent transformations into complex alkaloids and other bioactive molecules (H. Takahata et al., 2006). Such processes highlight the versatility and complexity of synthesizing azetidine and piperidine derivatives.

Molecular Structure Analysis

The molecular structure of azetidine and piperidine derivatives is confirmed through techniques like NMR spectroscopy, HRMS, and elemental analysis, providing detailed insights into their configuration and conformation (Karolina Dzedulionytė et al., 2021). These methods ensure the accurate determination of the molecular structure, essential for understanding the chemical behavior and potential applications of the compounds.

Chemical Reactions and Properties

The chemical reactivity of azetidine and piperidine derivatives includes their participation in various organic reactions, such as cycloadditions, which are pivotal for the synthesis of heterocyclic compounds with potential pharmaceutical applications (I. O. Feskov et al., 2019). The ability to undergo diverse chemical reactions makes these compounds valuable intermediates in organic synthesis.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their application in drug formulation and other areas. Techniques such as X-ray crystallography provide insight into the arrangement of atoms within a molecule, which is fundamental for understanding how these compounds interact in biological systems (Shifeng Ban et al., 2023).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are critical for the practical application of azetidine and piperidine derivatives. These properties are determined by functional group analysis, reactivity studies, and stability tests under physiological conditions, which are essential for their potential use in medicinal chemistry and other fields (Vinaya Kambappa et al., 2017).

Scientific Research Applications

Heterocyclic Amino Acid Synthesis

- The compound has been used in the synthesis of novel heterocyclic amino acids. A study reported the synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a functionalized amino acid obtained via [3+2] cycloaddition. This highlights its role in developing new heterocyclic structures (Dzedulionytė et al., 2021).

Non-Selective Inhibitors Synthesis

- Piperidine derivatives of the compound have been synthesized and evaluated as non-selective inhibitors for ACC1/2, an enzyme crucial in fatty acid synthesis. This research is significant for its potential application in metabolic disorders (Chonan et al., 2011).

Cancer Treatment

- The compound has been studied for its potential in treating cancer by inhibiting Aurora A, an enzyme important in the regulation of cell division (ヘンリー,ジェームズ, 2006).

Building Blocks for Drug Discovery

- Azetidine-based isosteres of piperidine and morpholine have been designed using this compound. These building blocks are used in lead optimization programs for drug discovery, demonstrating its versatility in medicinal chemistry (Feskov et al., 2019).

Synthesis of Alkaloids

- The compound has been used in synthesizing trans-2,6-disubstituted piperidine-related alkaloids. This synthesis is crucial for the development of novel alkaloids with potential therapeutic applications (Takahata et al., 2006).

LDL Receptor Upregulation

- It has been utilized in synthesizing compounds that act as upregulators of the LDL receptor, important for cholesterol management and cardiovascular health (Ito et al., 2002).

Antidepressant and Nootropic Agents

- Schiff's bases and 2-azetidinones derived from this compound were investigated for their antidepressant and nootropic activities. These findings are significant in the development of new treatments for mental health disorders (Thomas et al., 2016).

Mechanism of Action

Target of Action

It is known to be used as a rigid linker in protac (proteolysis targeting chimeras) development for targeted protein degradation .

Mode of Action

The compound acts as a rigid linker in PROTACs, which are bifunctional molecules designed to induce the degradation of specific proteins . The rigidity of the linker may impact the 3D orientation of the PROTAC, influencing the formation of the ternary complex between the PROTAC, the target protein, and the E3 ubiquitin ligase . This can optimize the drug-like properties of the PROTAC .

Biochemical Pathways

The compound, as part of a PROTAC, affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell. The PROTAC recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .

Pharmacokinetics

The optimization of these properties is a key consideration in the design of protacs .

Result of Action

The result of the compound’s action is the degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the function of the degraded protein .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound . These factors can include the cellular environment, the presence of the target protein and E3 ligase, and the properties of the PROTAC itself .

properties

IUPAC Name |

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)16-8-11(9-16)15-6-4-10(5-7-15)12(17)18/h10-11H,4-9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDICPQHLHLOGES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid | |

CAS RN |

1259324-03-2 |

Source

|

| Record name | 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

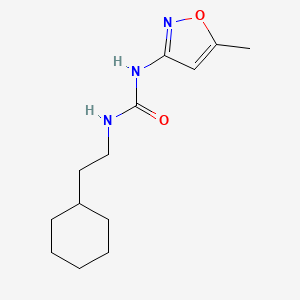

![3,4,7,9-tetramethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2481721.png)

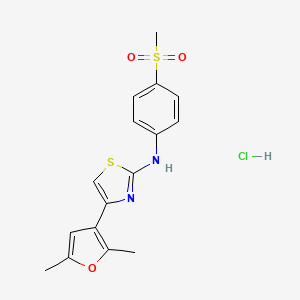

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2481723.png)

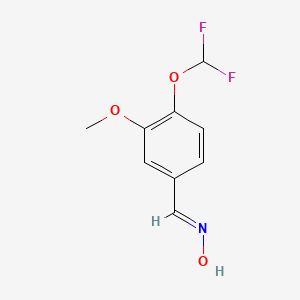

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2481724.png)

![6-ethyl 3-methyl 2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2481725.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2481727.png)

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2481732.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2481735.png)